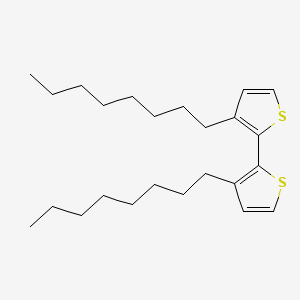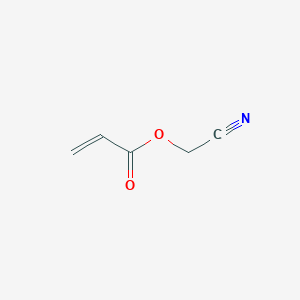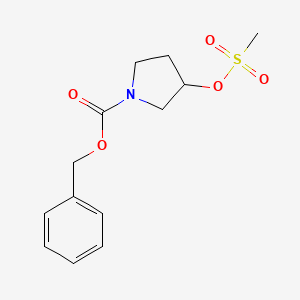
4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline
Vue d'ensemble
Description
“4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline” is a chemical compound with the CAS Number: 1393441-77-4. It has a molecular weight of 280.55 .
Molecular Structure Analysis
The linear formula of “this compound” is C9H11BrClNO2 . The InChI code for this compound is 1S/C9H11BrClNO2/c1-13-2-3-14-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3,12H2,1H3 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 280.55 . Unfortunately, the search results do not provide more specific physical and chemical properties such as melting point, boiling point, and density .Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
The compound 4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline and its derivatives have been explored in various spectroscopic and theoretical studies to understand their vibrational, geometrical, and electronic properties. In one study, infrared spectroscopic studies combined with density functional calculations provided insights into the vibrational behavior of N-phenoxyethylanilines and their derivatives, including compounds similar to this compound. These studies revealed the lowest-energy conformation for these molecules and investigated the influence of substituents on the vibrational spectra, particularly focusing on the N-H stretching mode and its dependency on the position and intensity of the substituents. Such studies are crucial for understanding the fundamental properties of these compounds, which can be relevant for their potential applications in materials science and chemistry (Finazzi et al., 2003).
Potential Nonlinear Optical Materials
Research has also been conducted on the vibrational analysis of halogen-substituted anilines, which are structurally related to this compound. Studies involving Fourier Transform-Infrared and Fourier Transform-Raman techniques have been used to understand the effects of electron-donating and withdrawing substituents on the structure and vibrational spectra of these compounds. Such analyses are essential for exploring the potential of these materials in nonlinear optical (NLO) applications, as understanding the hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface, and thermodynamic functions can provide valuable insights into their suitability for such applications (Revathi et al., 2017).
Crystal Structure Analyses
The crystal structures of 4-substituted anilines, including compounds with halogen substituents similar to this compound, have been analyzed to understand their molecular interactions and structural similarities. Such studies are critical for materials science, providing insights into how these substituents influence the molecular packing and overall crystal structure of these compounds (Dey et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-5-chloro-2-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO2/c1-13-2-3-14-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKLYPSJSIMELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230414 | |
| Record name | Benzenamine, 4-bromo-5-chloro-2-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393441-77-4 | |
| Record name | Benzenamine, 4-bromo-5-chloro-2-(2-methoxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-bromo-5-chloro-2-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




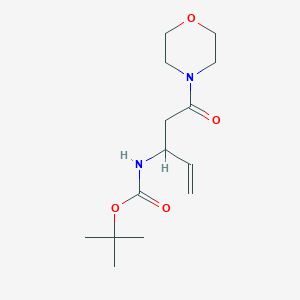

![Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B3047350.png)
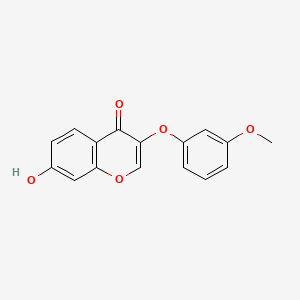
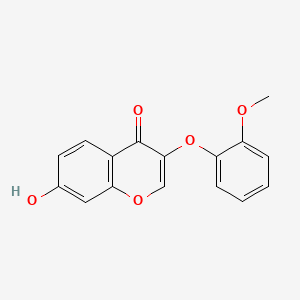
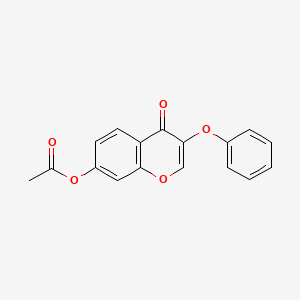
![Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3047355.png)
